Chloromethyl 5-chloroundecanoate

Description

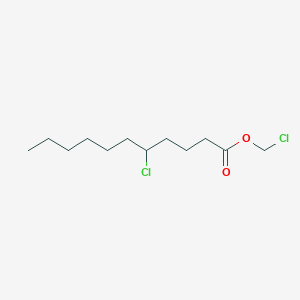

Structure

2D Structure

3D Structure

Properties

CAS No. |

80418-91-3 |

|---|---|

Molecular Formula |

C12H22Cl2O2 |

Molecular Weight |

269.20 g/mol |

IUPAC Name |

chloromethyl 5-chloroundecanoate |

InChI |

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-7-11(14)8-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |

InChI Key |

YEZLUIOASUOLRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 5 Chloroundecanoate

Established Synthetic Pathways and Precursors

The traditional synthesis of chloromethyl 5-chloroundecanoate relies on well-established organic reactions, primarily direct esterification and subsequent or prior chlorination steps.

Direct esterification is a fundamental method for synthesizing esters. In the context of this compound, this would involve the reaction of 5-chloroundecanoic acid with a chloromethylating agent.

One of the most common methods for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would entail the use of 5-chloroundecanoic acid and chloromethanol (B13452849). However, the instability of chloromethanol makes this approach challenging.

A more viable direct esterification approach involves the use of an activated form of the carboxylic acid, such as an acyl chloride. 5-chloroundecanoyl chloride can be reacted with a suitable source of the chloromethyl group.

Another powerful technique is Phase-Transfer Catalysis (PTC), which is particularly useful for the synthesis of chloromethyl esters. phasetransfercatalysis.com This method can facilitate the reaction between the sodium or potassium salt of 5-chloroundecanoic acid and a chloromethylating agent like chloromethyl chlorosulfate (B8482658) in a biphasic system. phasetransfercatalysis.com

A representative direct esterification is the reaction of the carboxylate salt with a chloromethylating agent:

Reactants: Sodium 5-chloroundecanoate, Chloromethylating agent (e.g., chloromethyl sulfate)

Catalyst: Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)

Solvent: Biphasic system (e.g., water/dichloromethane)

The following table summarizes typical precursors and methods for direct esterification:

| Precursor 1 | Precursor 2 | Method | Catalyst | Key Considerations |

| 5-chloroundecanoic acid | Chloromethanol | Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Instability of chloromethanol. |

| Sodium 5-chloroundecanoate | Chloromethyl sulfate | Phase-Transfer Catalysis | Quaternary ammonium salt | Avoids the use of unstable alcohols. |

| 5-chloroundecanoyl chloride | Paraformaldehyde | Friedel-Crafts type reaction | Lewis Acid (e.g., ZnCl₂) | Reaction control can be difficult. |

The introduction of the two chlorine atoms in this compound can be achieved at different stages of the synthesis. The chlorination of long-chain fatty acids and their esters is a well-documented process. acs.org

The synthesis of the precursor, 5-chloroundecanoic acid, can be accomplished through various methods, including the chlorination of undecanoic acid. However, achieving regioselectivity at the C-5 position is a significant challenge. A more controlled approach would be to start from a precursor that already contains a functional group at the C-5 position, which can then be converted to a chloride. For instance, the conversion of a hydroxyl group to a chloride using thionyl chloride (SOCl₂) or a similar chlorinating agent is a standard transformation.

The chlorination of the methyl group of the ester can be achieved by reacting the corresponding methyl ester with a chlorinating agent under free-radical conditions. However, a more common and controlled method for introducing the chloromethyl group is through the esterification process itself, as described in the previous section.

A plausible synthetic sequence could involve:

Synthesis of 5-hydroxyundecanoic acid.

Chlorination of the hydroxyl group to yield 5-chloroundecanoic acid.

Esterification of 5-chloroundecanoic acid with a chloromethylating agent.

Alternatively, the chlorination of undecanoic acid can be performed, followed by separation of the desired 5-chloro isomer, although this often results in a mixture of products. acs.org

Achieving selectivity is paramount in the synthesis of a molecule with multiple reactive sites like this compound. The key challenges are:

Regioselectivity of chlorination on the undecanoyl chain: Direct chlorination of undecanoic acid is generally unselective. A more selective route involves starting with a precursor with a functional group at the desired position, such as 5-hydroxyundecanoic acid.

Chemoselectivity during esterification: The esterification conditions must be chosen to avoid unwanted side reactions, such as the reaction of the chloromethylating agent with the solvent or other functional groups.

The use of protecting groups can be a valuable strategy. For instance, if starting from a diol precursor, one hydroxyl group could be selectively protected, the other chlorinated, followed by deprotection and esterification.

Steric hindrance can also play a role in directing reactions. The choice of catalyst and reaction conditions can influence which functional group reacts preferentially. researchgate.net For example, in catalytic esterifications, the size of the alcohol and the acid chloride can affect the reaction rate and selectivity. researchgate.net

Novel Synthetic Routes and Catalytic Development

Recent advances in catalysis offer more efficient and selective methods for the synthesis of complex molecules like this compound.

Transition metal catalysts have been employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While direct transition metal-catalyzed synthesis of this compound is not widely reported, analogous reactions suggest potential pathways.

For instance, certain transition metal complexes can catalyze the carbonylation of alkyl halides. A hypothetical route could involve the carbonylation of a dichloroalkane followed by esterification. However, controlling the regioselectivity of such a reaction would be a major hurdle.

More relevant is the use of metal catalysts in esterification and chlorination reactions. For example, Lewis acids like zinc chloride (ZnCl₂) and stannic chloride (SnCl₄) have been used to catalyze the reaction of acid chlorides with formaldehyde (B43269) to produce chloromethyl esters. google.com Ferric chloride (FeCl₃) has also been shown to be an effective catalyst in the formation of monochloro-propanediol fatty acid esters, a related class of compounds. bme.hu

The following table summarizes some transition metal and Lewis acid catalysts that could be applied:

| Catalyst | Reaction Type | Substrates | Potential Application in Synthesis |

| Zinc(II) salts | Haloether synthesis | Acetals, Acid halides | Synthesis of chloromethyl ether precursors. organic-chemistry.orgnih.gov |

| Ferric chloride (FeCl₃) | Esterification/Chlorination | Fatty acids, Chlorine source | Formation of the 5-chloro substituent and/or esterification. bme.hu |

| Stannic chloride (SnCl₄) | Chloromethyl ester formation | Acid chlorides, Formaldehyde | Direct formation of the chloromethyl ester from 5-chloroundecanoyl chloride. google.com |

Biocatalysis, using enzymes to catalyze chemical reactions, offers several advantages, including high selectivity and mild reaction conditions. Lipases are a class of enzymes that are widely used for the synthesis of esters. rsc.org

The enzymatic synthesis of this compound could potentially be achieved by the lipase-catalyzed esterification of 5-chloroundecanoic acid with a suitable chloromethyl donor. While the direct enzymatic incorporation of a chloromethyl group is not a standard biocatalytic reaction, a two-step process could be envisaged:

Lipase-catalyzed synthesis of a precursor ester, for example, methyl 5-chloroundecanoate.

Chemical modification of the methyl group to a chloromethyl group.

Alternatively, research into novel biocatalysts could lead to enzymes capable of directly catalyzing the formation of chloromethyl esters. Biocatalytic methods have been successfully employed for the synthesis of chiral chloro-hydroxy esters, demonstrating the potential of enzymes to handle halogenated substrates. mdpi.com

The development of biocatalytic routes for the synthesis of compounds like this compound is an active area of research, driven by the demand for greener and more sustainable chemical processes.

Asymmetric Synthesis Methodologies

The introduction of chirality into the this compound structure can be achieved at the 5-position of the undecanoate backbone. Asymmetric synthesis in this context primarily focuses on the enantioselective synthesis of the 5-chloroundecanoic acid precursor or through enzymatic kinetic resolution.

Enzymatic Catalysis: Lipases are versatile biocatalysts frequently employed for the synthesis of esters under mild conditions, often exhibiting high enantio- and regioselectivity. researchgate.netscielo.br For the asymmetric synthesis of this compound, a potential strategy involves the lipase-catalyzed esterification of a racemic mixture of 5-chloroundecanoic acid. The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting chiral ester from the unreacted enantiomer of the acid. Candida antarctica lipase (B570770) B (CALB) is a notable lipase that has been successfully used for the copolymerization of dialkyl diesters and diols to form aliphatic polyesters, demonstrating its utility in complex ester synthesis. nih.gov The optimization of reaction parameters such as temperature, pH, and the choice of solvent or solvent-free system is crucial for achieving high enantioselectivity. nih.gov

Another enzymatic approach is the desymmetrization of a prochiral precursor. While not directly applicable to 5-chloroundecanoic acid, the principle of using lipases to selectively hydrolyze one ester group in a symmetric biphenyl (B1667301) ester highlights the potential for enzymatic methods to create asymmetry. nih.gov

Chiral Ligand-Mediated Synthesis: The synthesis of chiral 5-chloroundecanoic acid can also be approached through asymmetric hydrogenation or C-H functionalization reactions using chiral catalysts. While specific examples for this long-chain chloro-acid are not prevalent, general methodologies for the asymmetric synthesis of chiral molecules provide a conceptual framework. For instance, the use of chiral phosphoramidite (B1245037) ligands in conjunction with transition metals has proven effective in the asymmetric synthesis of 2,5-diarylpyrrolidines, showcasing the power of chiral ligands to induce stereoselectivity. nih.gov A similar strategy could be envisioned for the asymmetric functionalization of an undecenoic acid derivative prior to chlorination and esterification.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of non-toxic solvents, maximizing atom economy, and employing recyclable catalysts.

Solvent-Free and Reduced-Solvent Synthesis

The use of organic solvents in chemical synthesis contributes significantly to chemical waste. Solvent-free reaction conditions, where the reactants themselves act as the solvent, or reduced-solvent methods are therefore highly desirable. researchgate.net For the synthesis of long-chain aliphatic esters, solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media have been shown to be effective, providing good yields in short reaction times. rsc.orgresearchgate.net

In the context of this compound synthesis, a solvent-free approach could involve the direct reaction of molten 5-chloroundecanoic acid with a chloromethylating agent. nrochemistry.com The use of microwave activation in conjunction with solvent-free conditions can further accelerate reaction rates. Simple zinc(II) salts have demonstrated efficacy as catalysts for the solvent-free esterification of fatty acids with long-chain alcohols, a reaction analogous to the synthesis of the target molecule. acs.orgnih.gov

The bio-based solvent Cyrene has emerged as a green alternative to traditional dipolar aprotic solvents like DMF and NMP, and its application in amide bond synthesis suggests its potential utility in related esterification reactions should a solvent be necessary. mdpi.com

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. wikipedia.org The ideal reaction has an atom economy of 100%. The Fischer-Speier esterification, a common method for producing esters from a carboxylic acid and an alcohol, is an example of a reaction with high atom economy, with water being the only byproduct. nrochemistry.comwikipedia.org

The synthesis of this compound via the direct esterification of 5-chloroundecanoic acid with a chloromethylating agent that efficiently transfers the chloromethyl group would have a high atom economy. In contrast, routes that involve the use of protecting groups or generate stoichiometric byproducts would have a lower atom economy. For example, using acid anhydrides for acylation can result in poor atom economy as a carboxylic acid is eliminated as a byproduct for every mole of ester formed. wikipedia.org

The table below illustrates the concept of atom economy for a hypothetical synthesis of this compound from 5-chloroundecanoic acid and chloromethyl acetate.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 5-Chloroundecanoic Acid | 220.72 | This compound | 269.21 | Acetic Acid | 60.05 | 81.8 |

| Chloromethyl acetate | 108.52 |

Note: This is a hypothetical reaction for illustrative purposes.

Development of Recyclable Catalytic Systems

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For esterification reactions, several types of recyclable catalysts have been investigated.

Solid Acid Catalysts: Sulfonic acid-functionalized MIL-101, a metal-organic framework (MOF), has been shown to be a highly active and recyclable catalyst for the esterification of carboxylic acids. rsc.orgresearchgate.net It can be recovered by simple filtration and reused multiple times without a significant loss of activity. rsc.org Another example is the use of protic acids immobilized on a solid support. organic-chemistry.org

Metal-Based Catalysts: Simple and inexpensive zinc(II) salts, such as zinc oxide, have been effectively used as recyclable catalysts for the solvent-free esterification of fatty acids. acs.orgnih.govnicl.it These catalysts can be recovered and reused for several cycles with minimal loss of activity. nih.gov A patent describes the use of ferric chloride or stannic chloride as catalysts for the production of chloromethyl esters of α,β-unsaturated carboxylic acids. google.com

The following table provides examples of recyclable catalysts used in esterification reactions relevant to the synthesis of this compound.

| Catalyst | Reaction Type | Substrates | Key Findings |

| Sulfonic acid-functionalized MIL-101 | Esterification | Monocarboxylic acids and monohydric alcohols | High catalytic activity, stable to leaching, reusable for at least five cycles without loss of activity. rsc.orgresearchgate.net |

| Zinc(II) salts (e.g., ZnO) | Solvent-free esterification | Fatty acids and medium- to long-chain alcohols | Effective and recyclable, with yields >94% achievable. acs.orgnih.gov |

| Protic acid on solid support | Esterification | Carboxylic acids and alcohols | Extremely efficient and recyclable catalyst system with high atom economy. organic-chemistry.org |

Chemical Reactivity and Reaction Mechanisms of Chloromethyl 5 Chloroundecanoate

Nucleophilic Substitution Pathways

The two chlorine atoms in Chloromethyl 5-chloroundecanoate are located in different chemical environments, leading to distinct reactivities in nucleophilic substitution reactions. oxfordsciencetrove.com One is a primary chloride on the chloromethyl group, while the other is a secondary chloride on the undecanoate backbone.

Investigation of SN1 and SN2 Mechanisms at the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) is a primary alkyl halide. Generally, primary alkyl halides strongly favor the SN2 (bimolecular nucleophilic substitution) mechanism due to the low steric hindrance around the electrophilic carbon and the high instability of a primary carbocation, which makes the SN1 (unimolecular nucleophilic substitution) pathway unfavorable. libretexts.orgstudymind.co.uk

In an SN2 reaction, a nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. chemicalnote.com The rate of this concerted reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Strong nucleophiles are typically required for SN2 reactions to proceed efficiently. libretexts.org

The SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for the chloromethyl group because primary carbocations are very unstable. ucsb.edu

Table 1: Predicted Nucleophilic Substitution Mechanisms at the Chloromethyl Moiety

| Factor | SN1 Pathway | SN2 Pathway | Predominant Mechanism |

| Substrate Structure | Primary halide | Primary halide | SN2 |

| Carbocation Stability | Highly unstable primary carbocation | No intermediate formed | SN2 |

| Steric Hindrance | Low | Low (favors attack) | SN2 |

| Nucleophile Requirement | Weak nucleophile sufficient | Strong nucleophile favored | SN2 |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | SN2 |

Reactivity Studies of the Chloroundecanoate Chain through Nucleophilic Attack

The chlorine atom at the 5-position of the undecanoate chain is a secondary alkyl halide. Secondary halides can undergo both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent. libretexts.orgchemguide.co.uk

With a strong nucleophile in a polar aprotic solvent, the SN2 mechanism is favored. libretexts.org However, because the carbon is secondary, the reaction rate will be slower than for a primary halide due to increased steric hindrance. chemicalnote.com

Conversely, in the presence of a weak nucleophile and a polar protic solvent (which can stabilize the carbocation intermediate), the SN1 mechanism becomes more probable. libretexts.orglibretexts.org The secondary carbocation formed at the 5-position is more stable than a primary one, making the SN1 pathway accessible. ucsb.edu

Factors Influencing Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgsaskoer.ca In the case of this compound, a nucleophile can attack either the primary chloromethyl carbon or the secondary carbon at the 5-position.

Under SN2 conditions (strong nucleophile), the reaction is expected to be highly regioselective for the primary chloromethyl position. This is because SN2 reactions are very sensitive to steric hindrance, and the primary carbon is significantly more accessible than the secondary carbon. chemicalnote.com

Under SN1 conditions (weak nucleophile, polar protic solvent), the situation is more complex. While the secondary carbocation at the 5-position is more stable than the primary one, the conditions that favor SN1 might lead to a mixture of products or a preference for substitution at the secondary carbon.

Stereoselectivity becomes a key consideration at the 5-position, which is a chiral center.

SN2 reactions proceed with an inversion of stereochemistry at the reaction center, as the nucleophile attacks from the side opposite to the leaving group. youtube.commasterorganicchemistry.com If the starting material is a single enantiomer, the product will also be a single enantiomer, but with the opposite configuration.

SN1 reactions involve a planar carbocation intermediate. The nucleophile can attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. chemicalnote.commasterorganicchemistry.com

Elimination Reactions

Elimination reactions, which result in the formation of a double bond, are a potential competing pathway, particularly for the secondary chloride on the undecanoate chain. oxfordsciencetrove.com

Mechanistic Studies of E1 and E2 Elimination Pathways

The 5-chloro group has hydrogen atoms on the adjacent carbons (β-hydrogens), which can be removed in an elimination reaction.

E2 (bimolecular elimination) reactions are favored by strong, bulky bases and occur in a single, concerted step. crunchchemistry.co.ukyoutube.com The rate depends on the concentration of both the substrate and the base.

E1 (unimolecular elimination) reactions proceed through a carbocation intermediate, the same as in SN1 reactions, and are therefore favored by weak bases and polar protic solvents. libretexts.orglibretexts.orgcrunchchemistry.co.uk The rate is dependent only on the concentration of the substrate.

The chloromethyl group cannot undergo elimination as it lacks a β-hydrogen.

Competitive Elimination versus Substitution Reactions

At the 5-position, there is direct competition between substitution (SN1/SN2) and elimination (E1/E2). The outcome is largely determined by the nature of the attacking species (nucleophile vs. base) and the reaction conditions. chemguide.co.uklibretexts.orglibretexts.org

Strong, non-bulky nucleophiles/bases (e.g., hydroxide (B78521), methoxide) will lead to a competition between SN2 and E2. For secondary halides, elimination is often a significant side reaction. chemguide.co.uk

Strong, sterically hindered bases (e.g., tert-butoxide) strongly favor E2 elimination because their bulk makes it difficult to act as a nucleophile and attack the carbon center. libretexts.org

Weak nucleophiles/weak bases (e.g., water, ethanol) in polar protic solvents will lead to a competition between SN1 and E1 reactions, as they both proceed through the same carbocation intermediate. libretexts.orglibretexts.org

High temperatures generally favor elimination over substitution. youtube.com

Table 2: Predicted Competition Between Substitution and Elimination at the 5-Chloro Position

| Reagent/Condition | Primary Mechanism(s) | Major Product Type |

| Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻) | SN2 | Substitution |

| Strong, Unhindered Base (e.g., CH₃O⁻) | SN2 and E2 | Mixture of Substitution and Elimination |

| Strong, Hindered Base (e.g., (CH₃)₃CO⁻) | E2 | Elimination |

| Weak Nucleophile/Base (e.g., H₂O, CH₃OH) | SN1 and E1 | Mixture of Substitution and Elimination |

| Increased Temperature | Favors Elimination | Elimination |

Hydrolysis and Transesterification Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by its two key functional groups: the chloromethyl ester and the secondary chloroalkane. The ester group is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions, while the chloro substituents provide sites for various other transformations.

Kinetic and Mechanistic Aspects of Ester Cleavage

The cleavage of the ester bond in this compound can proceed through several mechanisms, primarily dependent on the reaction conditions, such as pH. Ester hydrolysis is technically a reaction with water, but it is often impractically slow and is therefore typically catalyzed by acids or bases. chemguide.co.uk

In neutral or acidic conditions, the hydrolysis of esters like this compound is a reversible process. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgyoutube.com This is followed by proton transfer and the elimination of the alcohol (in this case, an unstable chloromethanol (B13452849) which would likely decompose). To drive the reaction towards completion, a large excess of water is typically used. chemguide.co.uk

For esters with specific structural features, such as a tertiary alkyl group, the mechanism can shift towards an SN1 pathway. chemistrysteps.com In the case of this compound, the chloromethyl group is primary, but its reactivity can be influenced by the presence of the chlorine atom. Studies on similar compounds, such as chloromethyl dichloroacetate (B87207), have provided insights into the kinetics of hydrolysis. The hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures was found to be water-catalyzed, and the heat capacity of activation (ΔCp≠) showed a dependency on temperature, suggesting complexity in the solvation of the transition state. researchgate.net

Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process. chemistrysteps.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and chloromethanol. The final deprotonation of the resulting carboxylic acid by the strong base makes the reaction essentially irreversible. chemistrysteps.com This method is often preferred for complete hydrolysis of esters. chemguide.co.uk

Transesterification is a similar process where an alcohol displaces the alcohol moiety of the ester. mdpi.com The reaction can be catalyzed by either acids or bases and follows mechanisms analogous to hydrolysis. mdpi.comncsu.edu The kinetics of transesterification have been extensively studied, particularly in the context of biodiesel production. ncsu.edumdpi.comnih.gov These reactions are also typically reversible, and various factors such as temperature, catalyst type, and reactant ratios influence the reaction rate and yield. mdpi.commdpi.com

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Key Mechanistic Steps | Reversibility | Notes |

|---|---|---|---|

| Acid (H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. | Reversible chemguide.co.ukchemistrysteps.com | The reverse reaction is Fischer esterification. youtube.com |

| Base (OH⁻) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. | Irreversible chemistrysteps.com | Often referred to as saponification. chemguide.co.uk |

Catalysis in Hydrolytic and Transesterification Processes

Catalysis is crucial for achieving practical rates in both hydrolysis and transesterification of esters.

Acid Catalysis: Dilute mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common catalysts for ester hydrolysis. chemguide.co.uklibretexts.org The catalytic cycle begins with the protonation of the ester, which is regenerated at the end of the reaction. youtube.com In transesterification, acid catalysts work similarly by activating the ester carbonyl group towards nucleophilic attack by an alcohol. mdpi.com While effective, acid catalysis can have drawbacks, such as promoting side reactions or causing corrosion of equipment. aiche.org

Base Catalysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective for saponification. chemguide.co.uknih.gov The reaction is not truly catalytic in the strictest sense because the base is consumed to form the carboxylate salt. chemistrysteps.com In transesterification, base catalysts, such as alkali metal hydroxides or alkoxides, are widely used. nih.gov They function by converting the reactant alcohol into a more nucleophilic alkoxide ion.

Enzymatic Catalysis: Lipases are enzymes that can catalyze the hydrolysis and transesterification of esters under mild conditions. For instance, lipase (B570770) CALB has been used in the transesterification of ethyl butyrate, with the kinetics being well-described by models like the Ping Pong Bi Bi mechanism. mdpi.com This approach offers high selectivity and is part of green chemistry initiatives. nii.ac.jp

Solid Acid Catalysts: To overcome issues with homogeneous catalysts, solid acid catalysts have been developed. For example, partially sulfonated chloromethyl polystyrene has been studied for cellulose (B213188) hydrolysis. aiche.org It was observed that under hydrothermal conditions, the chloromethyl groups could hydrolyze, generating hydrochloric acid, which then acts as a homogeneous catalyst. This highlights a potential reaction pathway for the chloromethyl group in this compound itself under certain catalytic conditions. aiche.org

Radical Reactions Involving this compound

The presence of two C-Cl bonds in this compound suggests its potential involvement in radical reactions, which can be initiated by heat or light.

Formation and Reactivity of Chloromethyl Radicals

The chloromethyl group (-CH₂Cl) is a potential source of radicals. The C-Cl bond can undergo homolytic cleavage to form a chloromethyl radical (•CH₂Cl) and a chlorine radical (•Cl). This process can be initiated by photolysis or thermolysis. The chloromethyl radical is a significant intermediate in atmospheric chemistry, for instance, arising from the oxidation of chloromethane. acs.org

Once formed, the chloromethyl radical is a reactive species. It can react with molecular oxygen (O₂) to form the chloromethylperoxy radical (CH₂ClO₂•). acs.orgresearchgate.net This peroxy radical can then participate in a variety of subsequent reactions. The formation of the chloromethylperoxy radical from the reaction of the chloromethyl radical with dioxygen has been observed experimentally in solid argon matrices. acs.orgresearchgate.net

The reactivity of chlorine radicals (Cl• and Cl₂•⁻) with dissolved organic matter is an area of active research. researchgate.netelsevierpure.com These radicals can be generated during water treatment processes and can lead to the formation of chlorinated byproducts. researchgate.net The chlorine atom at the 5-position on the undecanoate chain of this compound could also potentially be abstracted to form a secondary alkyl radical, which would then undergo further reactions.

Table 2: Formation and Reaction of Chloromethyl Radical

| Process | Description | Example Reaction | Reference |

|---|---|---|---|

| Initiation | Homolytic cleavage of the C-Cl bond to form a chloromethyl radical. | R-CH₂Cl → R• + •CH₂Cl | General Principle |

| Reaction with Oxygen | The chloromethyl radical reacts with dioxygen to form a chloromethylperoxy radical. | •CH₂Cl + O₂ → CH₂ClO₂• | acs.orgresearchgate.net |

| Hydrogen Abstraction | The radical can abstract a hydrogen atom from another molecule. | •CH₂Cl + R'-H → CH₃Cl + R'• | General Radical Reactivity |

Free Radical Addition and Polymerization Studies

While this compound itself is not a typical monomer for polymerization, its potential to generate radicals means it could act as an initiator or participate in chain transfer reactions in free radical polymerization processes.

Free radical polymerization involves three main steps: initiation, propagation, and termination. youtube.com Initiation involves the creation of a free radical, which could potentially be derived from this compound. This radical then adds to a monomer, creating a new radical that propagates the polymer chain. youtube.com

The incorporation of cleavable functional groups into polymer backbones is a strategy to create degradable polymers. nih.gov For example, cyclic monomers containing ester or thioester groups can be copolymerized with traditional vinyl monomers via radical ring-opening polymerization. nih.gov While not a direct polymerization of this compound, this research highlights the interest in combining ester functionalities with radical polymerization techniques.

Furthermore, chloromethyl groups are used to functionalize polymers, such as in the preparation of poly(chloromethylstyrene). researchgate.net These functionalized polymers can then be used as solid supports or as precursors for other materials. The reactivity of the chloromethyl group is central to these applications.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. thermofisher.com Such reactions are often associated with reactive intermediates like carbocations.

Given that the hydrolysis or solvolysis of this compound, particularly at the secondary chloroalkane position, could proceed through an SN1-type mechanism, the formation of a secondary carbocation at the C-5 position is plausible. Carbocation intermediates are prone to rearrangement to form more stable carbocations. masterorganicchemistry.com For example, a 1,2-hydride shift from an adjacent carbon could potentially move the positive charge to a different position if it results in a more stable carbocation, although in this specific aliphatic chain, the stability difference would be minimal.

Rearrangements involving ester groups are also well-known, such as the Claisen rearrangement, but these typically require specific structural features (e.g., allyl vinyl ethers) not present in this compound. thermofisher.comorganic-chemistry.org Other named rearrangement reactions like the Hofmann or Curtius rearrangements involve amide or azide (B81097) precursors, respectively, and are not directly applicable. masterorganicchemistry.com

Isomerization of the double bond in certain unsaturated systems can be catalyzed, and Z→E isomerization has been observed in specific pyridin-2-yl-substituted selenohydantoins in the presence of copper ions. nih.gov For a saturated molecule like this compound, isomerization would likely involve skeletal rearrangement via carbocationic intermediates, as mentioned above, or potentially racemization at the chiral C-5 center if substitution reactions occur.

Table 3: Common Rearrangement Reactions

| Rearrangement Name | Reactant Type | Key Transformation | Applicability to this compound |

|---|---|---|---|

| Carbocation Rearrangement | Species with a carbocation intermediate | Migration of a hydride or alkyl group to form a more stable carbocation. masterorganicchemistry.comyoutube.com | Potentially during SN1 reactions at the C-5 position. |

| Claisen Rearrangement | Allyl vinyl ethers | researchgate.netresearchgate.net-sigmatropic rearrangement. thermofisher.comorganic-chemistry.org | Not applicable. |

| Hofmann Rearrangement | Primary amides | Amide to primary amine with one less carbon. masterorganicchemistry.com | Not applicable. |

| Curtius Rearrangement | Acyl azides | Acyl azide to isocyanate. masterorganicchemistry.com | Not applicable. |

Derivatization and Analog Synthesis of Chloromethyl 5 Chloroundecanoate

Synthesis of Functionalized Undecanoate Derivatives

The presence of two reactive sites in Chloromethyl 5-chloroundecanoate, the chloromethyl group and the secondary chloride, allows for a range of chemical transformations to introduce new functionalities.

Introduction of Diverse Functional Groups

The chloromethyl group of this compound serves as a key handle for introducing a variety of functional groups via nucleophilic substitution reactions. This allows for the synthesis of a library of derivatives with tailored properties. For instance, reaction with primary or secondary amines can yield the corresponding amino esters, while reaction with alcohols or mercaptans can introduce alkoxy or alkylthio moieties, respectively. google.com

The secondary chlorine at the 5-position offers another site for modification, although it is generally less reactive than the primary chloride of the chloromethyl group. Under specific conditions, this chlorine atom can be substituted by other nucleophiles, leading to di-substituted undecanoate derivatives. The relative reactivity of the two chlorine atoms can be exploited to achieve selective functionalization.

| Reagent | Introduced Functional Group | Potential Derivative |

| Primary/Secondary Amine | Amino | Aminomethyl 5-chloroundecanoate |

| Alcohol/Alkoxide | Alkoxy | Alkoxymethyl 5-chloroundecanoate |

| Thiol/Thiolate | Alkylthio | Alkylthiomethyl 5-chloroundecanoate |

| Azide (B81097) | Azido | Azidomethyl 5-chloroundecanoate |

| Carboxylate | Acylal | Acyloxymethyl 5-chloroundecanoate |

Preparation of Unsaturated and Substituted Analogs

The synthesis of unsaturated and further substituted analogs of this compound expands the structural diversity and potential applications of this compound class.

Unsaturated Analogs: The introduction of double or triple bonds into the undecanoate backbone can be achieved through various synthetic routes. For instance, dehydrohalogenation of the 5-chloro position could yield an undecenoate derivative. Alternatively, starting from unsaturated fatty acids like undecylenic acid, chlorination and subsequent esterification with a chloromethylating agent can produce unsaturated analogs. beilstein-journals.org The synthesis of esters from unsaturated fatty acids can be achieved by coupling with the desired alcohol. nih.gov

Substituted Analogs: Beyond the existing chlorine atoms, additional substituents can be introduced onto the undecanoate chain. This can be accomplished by starting with appropriately substituted long-chain fatty acids and converting them into the corresponding chloromethyl esters. For example, the synthesis of iso-fatty acids has been demonstrated, which could then be subjected to chlorination and esterification to generate branched-chain analogs. beilstein-journals.org

Development of Related Chloromethyl Esters and Ethers

The chloromethyl group is a key pharmacophore and reactive handle in various chemical contexts. Understanding its role in structure-activity relationships and exploring the synthesis of related esters and ethers provides valuable insights.

Structure-Activity Relationships in Chloromethyl Ester Derivatives

The chloromethyl ester moiety is a known alkylating agent and has been incorporated into various biologically active molecules, including enzyme inhibitors and antineoplastic agents. nih.govnih.gov The reactivity of the chloromethyl group is crucial for its biological activity, often involving covalent modification of biological targets.

Structure-activity relationship (SAR) studies on related haloalkyl compounds have shown that the nature of the halogen, the length of the alkyl chain, and the presence of other functional groups can significantly influence their biological effects. nih.gov For instance, in a series of chloromethyl ketone derivatives of fatty acids, the chain length was found to be a critical determinant of their inhibitory potency against acetoacetyl-CoA thiolase. nih.gov It is plausible that similar SAR principles would apply to this compound and its derivatives, where modifications to the undecanoate chain or replacement of the chloromethyl group could modulate their biological activity.

Synthesis of Homologs and Isomers

The synthesis of homologs and isomers of this compound is essential for a comprehensive understanding of its chemical and biological properties.

Homologs: Homologs with varying fatty acid chain lengths can be synthesized by starting with the corresponding ω-chloro fatty acids of different lengths and subsequently performing chloromethylation. For example, starting with 6-chloro-dodecanoic acid or 4-chloro-decanoic acid would yield the corresponding longer or shorter chain homologs.

Isomers: Positional isomers, where the chlorine atom is located at different positions on the undecanoate chain, can be prepared from the corresponding chloro-undecanoic acid isomers. For instance, using 11-chloroundecanoic acid would lead to the terminal chloro isomer. The synthesis of chloromethyl esters of other carboxylic acids is a well-established process. phasetransfercatalysis.comoakwoodchemical.com

| Compound Type | Starting Material Example | Resulting Product |

| Homolog (longer chain) | 6-chloro-dodecanoic acid | Chloromethyl 6-chlorododecanoate |

| Homolog (shorter chain) | 4-chloro-decanoic acid | Chloromethyl 4-chlorodecanoate |

| Positional Isomer | 11-chloroundecanoic acid | Chloromethyl 11-chloroundecanoate |

| Branched Isomer | 10-methyl-5-chloroundecanoic acid | Chloromethyl 10-methyl-5-chloroundecanoate |

Conjugation Chemistry for Advanced Materials and Chemical Probes

The reactive chloromethyl group makes this compound a valuable building block for conjugation to other molecules, enabling the creation of advanced materials and chemical probes. The chloromethyl group can react with various nucleophiles, such as amines and thiols, which are commonly found in biomolecules. google.com

This reactivity allows for the covalent attachment of the undecanoate derivative to proteins, peptides, or other polymers. Such conjugation can be used to impart specific properties to these macromolecules, for instance, by introducing a hydrophobic and chlorinated tail. This could be useful in the development of novel drug delivery systems, biomaterials with tailored surface properties, or as probes to study biological processes. The use of ester derivatives for conjugation to biomolecules is a common strategy. nih.gov

Linker Strategies for Biomolecule Attachment

The structure of this compound, featuring a chloromethyl ester group, suggests a potential reactivity towards nucleophiles, which is a common strategy for bioconjugation. The chloromethyl group can act as an electrophile, susceptible to substitution by nucleophilic residues on biomolecules such as amines, thiols, or hydroxyls. However, specific studies detailing the use of this compound as a linker for attaching to proteins, peptides, or other biological macromolecules have not been prominently reported.

In theory, the chloro group could be displaced by a primary amine on a biomolecule, such as the epsilon-amino group of a lysine (B10760008) residue, to form a secondary amine linkage. This type of reaction is fundamental in the field of bioconjugation. The ester bond itself could also be a target for enzymatic or chemical cleavage, a property often exploited in prodrug design. Despite these theoretical possibilities, the scientific literature lacks specific examples or optimized protocols for the conjugation of this compound to biomolecules.

Synthesis of Polymeric Architectures Incorporating Chloromethyl Undecanoate Units

The bifunctional nature of this compound, with reactive sites at the chloromethyl group and the potential for modification at the ester or along the undecanoate chain, suggests its theoretical utility as a monomer or a functional unit in polymer synthesis. For instance, the chloromethyl group could serve as an initiation site for certain types of polymerization or as a point of attachment for grafting polymer chains onto a pre-existing backbone.

However, a thorough review of available scientific literature does not reveal specific instances of the synthesis of polymeric architectures that incorporate chloromethyl undecanoate units. General methodologies for creating polymers with functional side chains exist, such as the polymerization of functionalized monomers or the post-polymerization modification of a polymer backbone. For example, a hypothetical poly(undecanoate) backbone could potentially be functionalized with chloromethyl groups. Conversely, a monomer derived from chloromethyl undecanoate could be polymerized. Nevertheless, specific research detailing these synthetic routes for this particular compound, including reaction conditions, catalyst systems, and characterization of the resulting polymers, is not currently available in published research.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The presence of two electrophilic centers, the chloromethyl group and the secondary alkyl chloride, allows for sequential and selective reactions, making it a valuable building block for complex organic molecules.

Building Block for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis. Chloromethyl 5-chloroundecanoate offers two potential sites for such reactions. The highly reactive chloromethyl group can readily undergo nucleophilic substitution with a variety of carbon nucleophiles, such as organometallic reagents or enolates. This reactivity is a cornerstone for extending carbon chains or introducing new functional groups.

The secondary chloride at the 5-position is less reactive than the primary chloromethyl group, which allows for selective reactions. Under more forcing conditions or with specific catalysts, this site can also participate in carbon-carbon bond formation, for example, through cross-coupling reactions. This differential reactivity is a key feature for synthetic chemists, enabling a stepwise construction of complex molecular architectures.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. ijirset.comcem.comnih.govrsc.orgnih.gov The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems.

For instance, reaction with a dinucleophile, such as a molecule containing both an amine and a thiol group, could lead to the formation of a macrocycle or a more complex heterocyclic structure through sequential alkylation at the two chloro-positions. The ester group can also be involved in cyclization reactions, for example, by first being hydrolyzed to a carboxylic acid, which can then react intramolecularly with a nucleophile introduced at either the chloromethyl or the 5-chloro position. The synthesis of heterocycles often involves the reaction of haloalkanes with various nucleophiles to form ring structures. ijirset.com

Utilization in Pharmaceutical Synthesis (as a precursor)

The structural elements of this compound are of particular interest in the field of medicinal chemistry and drug delivery.

Intermediate for Prodrug Design

A prodrug is an inactive or less active medication that is metabolized into an active form within the body. nih.gov The chloromethyl ester moiety is a well-established component of acyloxymethyl ester prodrugs. researchgate.netptfarm.pl This class of prodrugs is designed to improve the physicochemical properties of a parent drug, such as its solubility or permeability across biological membranes. researchgate.netptfarm.pl

The chloromethyl group can be displaced by the carboxylate of a drug molecule to form an acyloxymethyl ester. This new ester is often more lipophilic than the parent drug, which can enhance its absorption. Once in the bloodstream or target tissue, the ester is cleaved by ubiquitous esterase enzymes, releasing the active drug. ptfarm.pl Therefore, this compound could serve as a precursor to a lipophilic promoiety that can be attached to a drug.

Interactive Table: Common Prodrug Linkages

| Linker Type | Parent Drug Functional Group | Bond Cleavage Mechanism |

| Acyloxymethyl Ester | Carboxylic Acid | Enzymatic Hydrolysis |

| Carbamate | Amine, Alcohol | Enzymatic/Chemical Hydrolysis |

| Phosphate Ester | Alcohol | Enzymatic Hydrolysis |

Scaffold for Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netnih.govarxiv.org The long aliphatic chain of the 5-chloroundecanoate portion of the molecule can serve as a lipophilic scaffold. In drug design, such long-chain fatty acid derivatives can be used to position other functional groups in a specific spatial arrangement to interact with a receptor or enzyme active site. nih.gov

The chlorine atom at the 5-position and the ester functionality provide handles for further chemical modification, allowing for the attachment of various pharmacophoric elements. This enables the generation of a library of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound.

Application in Agrochemical Synthesis (as a precursor)

Similar to its role in pharmaceuticals, the structural features of this compound are relevant to the synthesis of modern agrochemicals. Fatty acid derivatives are increasingly being used in the formulation of pesticides and herbicides. google.comclinicalresearchnewsonline.comunisciencepub.com They can act as surfactants, emulsifiers, or controlled-release agents. unisciencepub.com

The long carbon chain of the undecanoate can improve the uptake and translocation of an active ingredient in a plant or pest. The chloro substituents offer sites for the attachment of a toxophore or other functional groups that confer pesticidal activity. For example, the reaction of the chloromethyl group with a phenoxide or a heterocyclic amine, common moieties in agrochemicals, could lead to new active compounds. The use of fatty acid derivatives in agrochemical formulations is a growing area of research, focused on improving efficacy and environmental biodegradability. unisciencepub.com

Precursor for Herbicides and Insecticides

While direct, large-scale application of this compound as a standalone herbicide or insecticide is not prominently documented, its structural motifs suggest its role as a key precursor in the synthesis of novel active ingredients. The long aliphatic chain can contribute to the lipophilicity of a final product, a critical factor for its ability to penetrate the waxy outer layers of plants or the exoskeletons of insects. The chlorine substituents can also enhance the biological activity of the resulting agrochemical.

Intermediate in Fungicide Development

In the realm of fungicide development, the unique structure of this compound offers a scaffold for creating new antifungal agents. The long carbon chain is a feature found in some natural and synthetic fungicides, as it can disrupt the fungal cell membrane.

Research in this area would focus on modifying the chloromethyl group to introduce moieties known for their fungicidal properties. For instance, it could be reacted with nitrogen-containing heterocycles, such as imidazoles or triazoles, which are cornerstone functional groups in many systemic fungicides. The resulting compounds would then be screened for their efficacy against a range of pathogenic fungi.

Contribution to Natural Product Synthesis

The synthesis of complex natural products often requires strategic planning and the use of specialized building blocks. While there is no widespread reporting of this compound in the total synthesis of specific natural products, its structure lends itself to being a synthon for long-chain, functionalized molecules.

The 5-chloro position on the undecanoate chain could serve as a handle for introducing other functional groups or for creating carbon-carbon bonds through cross-coupling reactions. The chloromethyl ester provides a reactive site for elongation of the carbon chain or for the attachment of the molecule to a solid support for solid-phase synthesis. These features make it a potentially valuable, albeit specialized, tool for synthetic chemists tackling the assembly of intricate natural product architectures.

Advanced Material Precursor in Polymer Science

The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a candidate as a monomer or cross-linking agent in polymer science. The chloromethyl group can readily participate in polymerization reactions, such as polycondensation or the formation of polyesters and polyethers.

The presence of the second chlorine atom on the alkyl chain opens up possibilities for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as its solubility, thermal stability, or its ability to interact with other materials. For instance, this chlorine could be substituted to introduce pendant functional groups that can alter the polymer's surface properties or its biocompatibility for potential biomedical applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H22Cl2O2 |

| Molecular Weight | 269.21 g/mol |

| CAS Number | 80418-91-3 |

Theoretical and Computational Investigations of Chloromethyl 5 Chloroundecanoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For Chloromethyl 5-chloroundecanoate, DFT calculations, employing a functional such as B3LYP with a 6-311G(d,p) basis set, can elucidate the nature of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

The distribution of these frontier orbitals provides further insights. The HOMO is expected to be localized primarily on the oxygen atoms of the ester group and the chlorine atom at the 5-position, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed around the carbonyl carbon and the chloromethyl group, suggesting these are the primary sites for nucleophilic attack.

Ab Initio Methods for Energetic Profile Determinations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for determining the energetic properties of a molecule. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate a precise energetic profile for this compound.

These calculations can determine key thermodynamic quantities such as the heat of formation and Gibbs free energy of formation. Such data is vital for understanding the compound's stability relative to other isomers or decomposition products.

Table 2: Hypothetical Ab Initio Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Units |

| Heat of Formation (Gas Phase) | -585.5 | kJ/mol |

| Gibbs Free Energy of Formation | -420.8 | kJ/mol |

| Total Electronic Energy | -1145.78 | Hartree |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.

For a flexible molecule like this compound, with its long undecanoate chain, numerous conformations are possible. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations. These simulations would reveal the preferred spatial arrangements of the chloromethyl and chloro-substituted alkyl chain, which can influence the molecule's physical properties and reactivity.

Furthermore, MD simulations can be used to study the interactions between molecules of this compound in a condensed phase. By simulating a system containing many molecules, one can analyze the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. This is crucial for understanding bulk properties like boiling point, viscosity, and solubility. The chlorine atoms and the ester group are expected to be key sites for significant intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Understanding the potential chemical transformations of this compound is essential for predicting its reactivity and stability under various conditions. Computational methods can model reaction pathways and identify the transition states connecting reactants, intermediates, and products.

Elucidation of Rate-Determining Steps

By mapping the potential energy surface for a given reaction, such as hydrolysis or nucleophilic substitution, computational methods can identify the transition states and intermediates. The energy barrier associated with each step, known as the activation energy, can be calculated. The step with the highest activation energy is the rate-determining step of the reaction.

Prediction of Reaction Outcomes and Selectivity

Theoretical modeling can also predict the outcomes and selectivity of reactions involving this compound. The molecule possesses two electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ester and the carbon atom of the chloromethyl group.

By calculating the activation energies for nucleophilic attack at both sites, it is possible to predict which reaction pathway is more favorable. This allows for the prediction of the major product under a given set of reaction conditions. For example, the reaction with a nucleophile could lead to either the cleavage of the ester bond or the displacement of the chlorine atom from the chloromethyl group. The predicted selectivity would depend on the nature of the nucleophile and the reaction conditions.

Structure-Reactivity Relationship Studies through Computational Methods

The inherent reactivity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons within it. For a complex molecule like this compound, which possesses multiple reactive centers, computational chemistry provides a powerful lens to dissect and predict its chemical behavior. Through the application of quantum chemical methods, a detailed understanding of the structure-reactivity relationship can be established, offering insights that are often difficult to obtain through experimental means alone.

At the heart of these computational investigations lies the desire to identify the most probable sites for nucleophilic and electrophilic attack, to understand the stability of the molecule, and to predict the energetic favorability of potential reaction pathways. This is achieved by calculating a variety of molecular properties and descriptors that arise from the solution of the Schrödinger equation for the molecule of interest. While specific experimental and computational studies on this compound are not extensively available in the public domain, the well-established principles of computational chemistry allow for a robust theoretical analysis based on its constituent functional groups: a long-chain alkyl chloride and a chloromethyl ester.

Molecular Orbital Analysis: HOMO-LUMO Interactions

A cornerstone of understanding chemical reactivity from a quantum mechanical perspective is Frontier Molecular Orbital (FMO) theory. researchgate.net This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.netyoutube.com The energy and spatial distribution of these orbitals provide critical clues about the molecule's reactivity.

For this compound, we can anticipate the nature of its frontier orbitals by considering its structural components. The molecule contains lone pairs of electrons on the oxygen and chlorine atoms, which are expected to contribute significantly to the HOMO. The presence of electronegative chlorine atoms also creates low-lying antibonding orbitals (σ*), which are prime candidates for the LUMO. youtube.com

A qualitative analysis suggests that the HOMO will likely be localized around the ester oxygen atoms and potentially the chlorine atom attached to the undecanoate chain, as these are regions of higher electron density. Conversely, the LUMO is expected to be centered on the antibonding orbitals of the carbon-chlorine bonds, particularly the C-Cl bond of the chloromethyl group, which is known to be a reactive site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. lew.roresearchgate.net

To provide a more quantitative picture, Density Functional Theory (DFT) calculations could be employed to determine the energies and spatial distributions of the frontier orbitals. A hypothetical set of calculated quantum chemical parameters for this compound and related structures is presented in Table 1 to illustrate these concepts.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| This compound | -9.8 | -1.2 | 8.6 | 4.3 | 5.5 |

| Undecanoic acid | -10.5 | -0.5 | 10.0 | 5.0 | 5.5 |

| 1-Chloroundecane | -10.2 | -1.0 | 9.2 | 4.6 | 5.6 |

| Chloromethyl acetate | -11.0 | -1.5 | 9.5 | 4.75 | 6.25 |

Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

From this hypothetical data, the relatively smaller HOMO-LUMO gap of this compound compared to undecanoic acid suggests its enhanced reactivity.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgbohrium.com The MESP is calculated by determining the electrostatic potential at the surface of the molecule, and it is an invaluable tool for predicting the sites of interaction with other chemical species. researchgate.net

For this compound, an MESP map would be expected to show regions of negative potential (typically colored red or yellow) around the carbonyl oxygen of the ester group and the chlorine atoms, indicating their nucleophilic character due to the high electron density from lone pairs. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, more significantly, the carbon atoms bonded to the electronegative chlorine and oxygen atoms.

Specifically, the carbon atom of the chloromethyl group (CH₂Cl) and the carbon at the 5-position of the undecanoate chain bonded to chlorine are expected to be highly electrophilic. The MESP would visually confirm that these sites are susceptible to attack by nucleophiles. youtube.com The carbonyl carbon of the ester group would also exhibit a degree of electrophilicity.

Quantum Chemical Descriptors of Reactivity

Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), can be calculated to quantify the reactivity of this compound. researchgate.net These descriptors provide a more nuanced understanding of the molecule's stability and its propensity to participate in chemical reactions. Some of the key descriptors include:

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is directly related to the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A larger value of chemical hardness indicates greater stability and lower reactivity. acs.org

Electronegativity (χ): This parameter quantifies the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (χ = -μ ≈ -(E_HOMO + E_LUMO) / 2). A higher electronegativity suggests a greater tendency to accept electrons.

By calculating these descriptors for this compound, one could quantitatively compare its reactivity with other related molecules. For instance, the presence of two chlorine atoms is expected to increase its electrophilicity compared to a non-chlorinated ester.

Advanced Analytical Methodologies for Research on Chloromethyl 5 Chloroundecanoate

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of "Chloromethyl 5-chloroundecanoate," providing insights into its chemical architecture and the mechanisms of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of "this compound." Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

Due to the scarcity of direct experimental NMR data for "this compound," the expected chemical shifts are predicted based on known values for structurally similar compounds, such as long-chain fatty acid esters and chlorinated alkanes. americanpharmaceuticalreview.comnih.govrug.nlcolostate.edunih.govnih.govchloffin.euchromforum.orgmdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chloromethyl protons (-O-CH₂-Cl) are anticipated to appear significantly downfield due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The proton at the 5-position (-CHCl-) would also be shifted downfield by the adjacent chlorine atom. The long alkyl chain would present a series of overlapping multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected at the lowest field. The carbon of the chloromethyl group (-O-C H₂-Cl) and the carbon at the 5-position (-C HCl-) will also be deshielded. The remaining carbons of the undecanoate chain will appear at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CO-O-C H₂-Cl | 5.5 - 5.8 | 75 - 85 |

| C =O | - | 170 - 175 |

| -C HCl- | 3.8 - 4.2 | 55 - 65 |

| -C H₂-CO- | 2.2 - 2.5 | 30 - 40 |

| -CH₂- chain | 1.2 - 1.6 | 20 - 35 |

| -C H₃ | 0.8 - 1.0 | 10 - 15 |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of "this compound" by providing a highly accurate mass measurement of the molecular ion. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information.

In electron ionization (EI) mode, the molecule is expected to undergo fragmentation at several key positions. Cleavage of the C-Cl bonds, the ester group, and along the alkyl chain would lead to a series of characteristic fragment ions. The presence of two chlorine atoms would result in a distinctive isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes).

Plausible HRMS Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure | Significance |

| [M-Cl]⁺ | Loss of a chlorine atom from either the chloromethyl group or the 5-position. | Confirms the presence of chlorine. |

| [M-OCH₂Cl]⁺ | Loss of the chloromethoxy group. | Indicates the ester functionality. |

| [C₁₁H₂₀ClO]⁺ | Acylium ion formed by cleavage of the ester C-O bond. | Characteristic of esters. |

| [C₅H₉Cl]⁺ | Fragment containing the chlorinated part of the alkyl chain. | Helps to locate the position of the chlorine on the undecanoate chain. |

Note: The fragmentation pattern can be complex and may show rearrangements. libretexts.orgyoutube.comlibretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound." These techniques are particularly useful for confirming the presence of key structural features and for monitoring the progress of reactions involving the compound. americanpharmaceuticalreview.comacs.orgresearchgate.netnist.govspectroscopyonline.comepa.gov

Key Vibrational Frequencies:

C=O Stretch (Ester): A strong absorption band is expected in the IR spectrum in the region of 1740-1760 cm⁻¹. epa.gov

C-O Stretch (Ester): Strong bands corresponding to the C-O stretching vibrations of the ester group are expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibrations will give rise to bands in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of two C-Cl bonds in different chemical environments (primary and secondary) may lead to multiple absorptions in this region. spectroscopyonline.com

CH₂, CH₃ Bending and Rocking: Vibrations associated with the long alkyl chain will be visible in the 1350-1470 cm⁻¹ (bending) and 720-730 cm⁻¹ (rocking) regions.

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1740 - 1760 | 1740 - 1760 | Strong (IR), Medium (Raman) |

| C-O (Ester) | Stretch | 1100 - 1300 | 1100 - 1300 | Strong (IR), Medium (Raman) |

| C-Cl | Stretch | 600 - 800 | 600 - 800 | Medium-Strong (IR), Strong (Raman) |

| C-H (Alkyl) | Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR & Raman) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating "this compound" from impurities and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Complex Matrices

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like "this compound." libretexts.orgresearchgate.netnist.govepa.govnih.gov The compound's volatility allows for its separation on a GC column, and the mass spectrometer provides definitive identification.

For the analysis of chlorinated fatty acid esters, a non-polar or medium-polarity capillary column is typically used. The oven temperature program is optimized to achieve good separation from other components in the sample. The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Typical GC-MS Parameters for the Analysis of Chlorinated Esters

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of "this compound," especially when dealing with less volatile impurities or when derivatization for GC analysis is not desirable. colostate.edunih.govchromforum.orgrsc.orgnih.gov

Given the non-polar nature of the undecanoate chain and the presence of polar functional groups, both normal-phase and reversed-phase HPLC could be employed. Reversed-phase HPLC on a C18 or C8 column is generally preferred for its robustness and wide applicability. A mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD/MS |

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a compound such as this compound, which is likely an oil or wax under ambient conditions, obtaining a crystalline form is the essential first step to enabling this analysis. The strategy, therefore, involves the chemical synthesis of a derivative that readily forms high-quality single crystals suitable for an X-ray diffraction experiment.

The fundamental principle of this method involves directing a focused beam of X-rays onto a single crystal. The electrons within the crystal's atoms scatter the X-rays, producing a distinct diffraction pattern. By meticulously analyzing the positions and intensities of the spots in this pattern, scientists can mathematically reconstruct a three-dimensional map of the molecule's electron density. This map reveals the precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. The result is an exact model of the molecule's conformation as it exists within the crystal lattice.

While specific crystallographic studies for this compound are not present in published literature—likely due to its non-crystalline nature—the value of obtaining such data from a derivative cannot be overstated. This information would provide definitive insights into the molecule's stereochemistry and its preferred solid-state conformation. Furthermore, it would illuminate the nature and geometry of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the two chlorine atoms, which dictate how the molecules pack together in the crystal.

Should a crystalline derivative be successfully synthesized and analyzed, the findings would be presented in a standardized crystallographic information file. The key parameters from such a file are summarized in the table below, which represents hypothetical but realistic data for a derivative of this compound.

Hypothetical Crystallographic Data for a Derivative of this compound

This interactive table details the kind of structural information that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Hypothetical Value | Significance |

| Empirical Formula | C₁₂H₂₀Cl₂O₂ | Represents the simplest whole-number ratio of atoms in the molecule. |

| Formula Weight | 267.19 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell, defined by the lengths of its axes and the angles between them. |

| Space Group | P2₁/c | Defines the symmetry elements present within the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 10.255(2) | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.510(1) | Length of the 'b' axis of the unit cell. |

| c (Å) | 18.021(4) | Length of the 'c' axis of the unit cell. |

| β (°) | 97.55(3) | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Volume (ų) | 1556.8(5) | The volume of a single unit cell. |

| Z | 4 | The number of molecules contained within one unit cell. |

| Calculated Density (g/cm³) | 1.140 | The theoretical density of the crystal, calculated from the formula weight and unit cell volume. |